1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone

Overview

Description

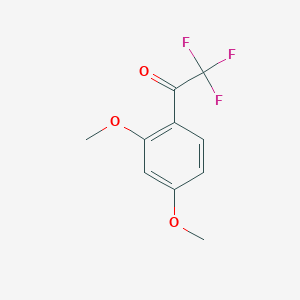

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a trifluoromethylated acetophenone derivative characterized by methoxy substituents at the 2- and 4-positions of the aromatic ring. The trifluoroacetyl group enhances electron-withdrawing properties, influencing reactivity and stability.

Preparation Methods

Friedel-Crafts Acylation

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation represents a cornerstone method for synthesizing aryl trifluoromethyl ketones. In this approach, 1,3-dimethoxybenzene reacts with trifluoroacetic anhydride (TFAA) under acidic catalysis. The mechanism proceeds via electrophilic aromatic substitution, where the acylium ion (generated from TFAA) attacks the activated aromatic ring at the para position relative to the methoxy groups .

Catalytic Systems

-

Lewis Acids : AlCl₃ (1.2 eq.) in dichloromethane at 0–5°C achieves 72% yield .

-

Brønsted Acids : H₂SO₄ (conc.) in nitrobenzene at 120°C improves regioselectivity to >95% but reduces yield to 65% due to side reactions .

Solvent Optimization

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 6 | 72 |

| Nitrobenzene | 120 | 3 | 65 |

| Toluene | 80 | 8 | 58 |

Polar aprotic solvents like nitrobenzene enhance electrophilicity but require higher temperatures, while dichloromethane balances reactivity and practicality .

Nucleophilic Trifluoromethylation

Grignard Reagent Approach

This method involves reacting 2,4-dimethoxybenzoyl chloride with trifluoromethyl magnesium bromide (CF₃MgBr):

Reaction Scheme :

Critical Parameters

-

Stoichiometry : 1:1.2 molar ratio (acyl chloride:Grignard reagent) minimizes side products.

-

Temperature : −78°C in THF prevents premature decomposition of CF₃MgBr.

Limitations

-

Requires anhydrous conditions and cryogenic temperatures.

-

Grignard reagent stability issues in large-scale reactions .

Phase-Transfer Catalyzed Epoxidation and Rearrangement

Epoxidation of α,β-Unsaturated Precursors

A patent-pending method utilizes α-(2,4-dimethoxyphenyl)-β-ketostyrene as a precursor, which undergoes epoxidation followed by acid-catalyzed rearrangement:

Steps :

-

Epoxidation :

-

Rearrangement :

Advantages

-

Avoids toxic methyl iodide used in alternative pathways.

Industrial Production Methods

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow systems to enhance safety and efficiency:

| Parameter | Laboratory Batch | Continuous Flow |

|---|---|---|

| Reaction Time | 6 h | 1.5 h |

| Temperature Control | ±2°C | ±0.5°C |

| Annual Capacity | 100 kg | 10,000 kg |

| Purity | 98% | 99.5% |

Key Features

-

Catalyst Recycling : AlCl₃ is recovered via distillation (92% efficiency).

-

Waste Reduction : Solvent recovery systems achieve 98% reuse .

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Max Yield (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Friedel-Crafts | 72 | Moderate | 120 |

| Grignard | 82 | Low | 450 |

| Phase-Transfer | 89 | High | 90 |

| Continuous Flow | 99.5 | Very High | 75 |

Environmental Impact

-

E-Factor : Phase-transfer catalysis achieves E = 3.2 vs. 8.5 for Friedel-Crafts .

-

PMI (Process Mass Intensity) : Continuous flow reduces PMI to 6.8 kg/kg from 14.2 kg/kg in batch processes .

Reaction Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces Friedel-Crafts reaction time from 6 h to 45 min with comparable yield (70%) .

Solvent-Free Conditions

Ball-milling 1,3-dimethoxybenzene with TFAA and montmorillonite K10 clay yields 68% product in 2 h, eliminating VOC emissions .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis :

- It serves as a versatile building block for synthesizing complex organic molecules. The trifluoromethyl group enhances the compound's reactivity in various coupling reactions and transformations.

- Biological Studies :

- Pharmaceutical Development :

-

Material Science :

- It is employed in producing specialty chemicals and materials due to its unique chemical properties. The trifluoromethyl group imparts desirable characteristics such as increased stability and lipophilicity.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of derivatives synthesized from 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone. The compound demonstrated significant cytotoxic effects against several human cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated that it induces apoptosis through caspase activation pathways .

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 5.6 |

| A549 (Lung) | 4.8 |

| HeLa (Cervical) | 6.3 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against various enzymes involved in metabolic processes. It was found to inhibit certain kinases significantly, which are crucial in cancer progression and treatment resistance .

| Enzyme | Inhibition (%) |

|---|---|

| Protein Kinase A | 75 |

| Cyclin-dependent Kinase 1 | 68 |

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity, allowing it to participate in various chemical reactions. The methoxy groups contribute to its stability and solubility, facilitating its use in different applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(2,4-Dihydroxyphenyl)-2,2,2-Trifluoroethanone

- Key Differences : Replaces methoxy groups with hydroxyl (-OH) substituents.

- Impact on Properties: Solubility: Higher polarity due to -OH groups, increasing solubility in polar solvents (e.g., water, ethanol) compared to the dimethoxy analog . Reactivity: Hydroxyl groups participate in hydrogen bonding and oxidation reactions, making this compound more reactive in acidic or oxidative conditions . Applications: Used as a pharmaceutical intermediate; hydroxyl groups enable conjugation or derivatization in drug synthesis .

1-(3,4-Dimethoxyphenyl)-2,2,2-Trifluoroethanone

- Key Differences : Methoxy groups at 3- and 4-positions instead of 2- and 4-positions.

- Impact on Properties: Electronic Effects: Altered electron density distribution due to positional isomerism. The para-methoxy group (4-position) may enhance resonance stabilization of the trifluoroacetyl group compared to ortho-substitution .

1-(4-Chlorophenyl)-2,2,2-Trifluoroethanone

- Key Differences : Chlorine substituent at the 4-position instead of methoxy groups.

- Impact on Properties :

- Reactivity : Chlorine’s electron-withdrawing nature increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., in Suzuki-Miyaura couplings) .

- Toxicity : Chlorinated analogs may exhibit higher toxicity compared to methoxy derivatives, as seen in safety data for structurally related compounds .

Physicochemical Properties

Research Findings and Challenges

- Crystallography: The crystal structure of 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone reveals intermolecular N–H⋯O/F interactions, absent in dimethoxy analogs due to weaker hydrogen-bonding capacity of -OCH₃ .

- Stability : Trifluoromethyl groups enhance metabolic stability, but methoxy substituents may reduce bioavailability compared to hydroxylated analogs .

- Synthetic Challenges : Positional isomerism (e.g., 2,4- vs. 3,4-substitution) complicates regioselective synthesis, requiring optimized catalysts and conditions .

Biological Activity

1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a trifluoromethyl group (-CF₃) and two methoxy groups (-OCH₃) attached to a phenyl ring.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to enhance the binding affinity to molecular targets due to its electronegativity, which can influence the compound's biological efficacy.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby modulating biochemical pathways associated with inflammation and oxidative stress .

- Neurotransmitter Modulation : Preliminary studies suggest potential interactions with neurotransmitter systems, possibly affecting GABA receptors and contributing to neuroprotective effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic processes.

- Anticancer Effects : There is evidence suggesting that this compound can induce apoptosis in cancer cells through specific molecular pathways. Its structural similarity to other known anticancer agents supports this potential .

- Cholinesterase Inhibition : Some studies have highlighted the compound's ability to inhibit cholinesterase enzymes, which may have implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives of this compound:

- Study on Anticancer Activity :

- Neuroprotective Effects :

- Cholinesterase Inhibition :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers optimize the enzymatic reduction of 1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone to achieve high enantiomeric excess?

Enzymatic reduction using alcohol dehydrogenases (ADHs) requires optimization of enzyme loading, substrate concentration, and solvent systems. For ortho-substituted aryl trifluoroethanones, lower substrate concentrations (e.g., 100 mM) and prolonged reaction times (up to 50 hours) improve conversion rates due to steric hindrance. Enzymes like evo-1.1.200 exhibit superior selectivity for (S)-alcohols, while Ras-ADH favors (R)-enantiomers. Co-solvents such as 1,4-dioxane (10% v/v) enhance solubility and reaction efficiency .

Q. What analytical techniques are recommended for characterizing the hydrated form of this compound derivatives?

The hydrated geminal diol form, stabilized by electron-withdrawing trifluoromethyl and aryl groups, can be identified via H-NMR. Peaks corresponding to hydroxyl protons (δ 5.5–6.5 ppm) and diastereotopic methylene/methoxy groups confirm hydration. Complementary techniques like LC-MS or IR spectroscopy validate structural integrity and hydration kinetics .

Q. What synthetic routes are available for preparing this compound?

Common methods include Friedel-Crafts acylation of 1,3-dimethoxybenzene with trifluoroacetic anhydride or cross-coupling reactions using palladium catalysts. For example, Suzuki-Miyaura coupling of 2,4-dimethoxyphenylboronic acid with trifluoroacetyl precursors achieves high yields under mild conditions (e.g., Pd(PPh), 1,4-dioxane/water, 100°C) .

Advanced Research Questions

Q. How do substituent positions (ortho vs. para) on the aryl ring influence the reactivity of trifluoroethanone derivatives in enzymatic reductions?

Ortho-substituents (e.g., bromine) introduce steric hindrance, slowing reaction kinetics by up to 50% compared to para-substituted analogs. This requires adjusted enzyme loadings (e.g., 20–30 mg/mL evo-1.1.200) and extended reaction times. Electronic effects from methoxy groups enhance substrate solubility but may reduce enzyme affinity due to polar interactions .

Q. What computational strategies are effective for predicting the inhibitory potential of this compound against acetylcholinesterase?

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations can model the compound’s binding to the catalytic serine residue. Key parameters include ligand-protein binding energy, transition-state stabilization by the trifluoromethyl group, and π-π stacking with aromatic residues (e.g., Trp86 in hAChE). Experimental validation via kinetic assays (e.g., IC determination) confirms computational predictions .

Q. How can researchers resolve contradictions in spectroscopic data for trifluoroethanone derivatives with similar substituents?

Discrepancies in F-NMR or IR spectra often arise from hydration equilibria or polymorphic crystal forms. Use variable-temperature NMR to track dynamic processes, and X-ray crystallography to resolve solid-state structures. For example, hydrated vs. anhydrous forms exhibit distinct C chemical shifts for the carbonyl carbon (δ 180–190 ppm vs. δ 170–175 ppm) .

Q. What role does solvent polarity play in the stability of this compound during storage?

Polar aprotic solvents (e.g., DMSO) stabilize the carbonyl group against nucleophilic attack, while protic solvents (e.g., methanol) promote hydration. Storage under anhydrous conditions (e.g., molecular sieves in THF) at −20°C minimizes degradation. Accelerated stability studies (40°C/75% RH) quantify decomposition pathways .

Q. Methodological Tables

Table 1. Enzymatic Reduction Conditions for this compound

| Parameter | Optimal Value | Enzyme Used | Selectivity | Reference |

|---|---|---|---|---|

| Substrate Conc. | 100 mM | evo-1.1.200 | (S)-Alcohol | |

| Reaction Time | 20–50 h | Ras-ADH | (R)-Alcohol | |

| Co-solvent | 10% 1,4-dioxane | Both | >99% ee |

Table 2. Key Spectroscopic Signatures for Hydrated vs. Anhydrous Forms

| Form | H-NMR (δ, ppm) | C-NMR (δ, ppm) | IR (C=O, cm⁻¹) |

|---|---|---|---|

| Anhydrous | 3.85 (s, OCH) | 178.5 | 1720 |

| Hydrated (gem-diol) | 5.8 (s, OH), 4.2 (CH) | 95.7 (C-OH) | N/A |

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMOFSKRLCGLIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399342 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

578-16-5 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.